molecular formula C15H15NO B1392197 3-(3,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187167-90-3

3-(3,5-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392197
CAS No.: 1187167-90-3
M. Wt: 225.28 g/mol
InChI Key: SYNZOXIYIIHPQS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, attached to a pyridine ring that also has a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 4-methylpyridine and 3,5-dimethylbenzoyl chloride.

    Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

    Procedure: The 3,5-dimethylbenzoyl chloride is added dropwise to a solution of 4-methylpyridine and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where the methyl groups can direct the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl and pyridine rings.

    Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.

    Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

3-(3,5-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoyl chloride: A precursor in the synthesis of 3-(3,5-Dimethylbenzoyl)-4-methylpyridine.

    4-Methylpyridine: The pyridine base used in the synthesis.

    3,5-Dimethylbenzoic acid: Another derivative of 3,5-dimethylbenzene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzoyl group with a pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-11(2)8-13(7-10)15(17)14-9-16-5-4-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNZOXIYIIHPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225765
Record name (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-90-3
Record name (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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